5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide
Description
The compound 5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide features a complex fused heterocyclic core comprising thiazolo[3,4-a]thieno[2,3-e]pyrimidine. Key substituents include:
- 5-Oxo group: Likely influencing tautomerism and hydrogen-bonding interactions.
- 1-Thioxo group: Replacing oxygen with sulfur may enhance lipophilicity and metabolic stability.
This structural complexity suggests unique physicochemical and pharmacological properties compared to simpler analogs.
Properties
IUPAC Name |
7-oxo-N-(oxolan-2-ylmethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S3/c18-12(15-6-7-2-1-4-20-7)10-11-16-13(19)9-8(3-5-22-9)17(11)14(21)23-10/h3,5,7H,1-2,4,6H2,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRHXYZXPHUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide is a complex heterocyclic molecule that belongs to the thiazolo-thienopyrimidine family. Its unique structure incorporates a thiazole ring fused with a thieno-pyrimidine framework, characterized by a thioxo group and an amide functionality. This structural diversity suggests potential for significant biological activity, making it an interesting subject for medicinal chemistry research.
Structural Characteristics
The compound can be represented as follows:
This formula indicates the presence of multiple functional groups that contribute to its reactivity and biological interactions. The incorporation of a tetrahydrofuran moiety enhances solubility, which may influence its pharmacokinetics and bioavailability.
Biological Activities
Research on compounds with similar structural features indicates a wide range of biological activities. Notable activities associated with thiazolo-thienopyrimidine derivatives include:
- Antitumor Activity : Compounds with thiazole and pyrimidine motifs have shown efficacy against various cancer cell lines.
- Antiviral Properties : Some derivatives possess the ability to inhibit viral replication.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxy group on quinoline | Antiviral properties |
| Thiazoloquinazoline | Thiazole fused with quinazoline | Antitumor activity |
| Spirooxindole | Spirocyclic structure | Anticancer and anti-inflammatory effects |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thioxo group can interact with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Binding : Interaction studies suggest that this compound may bind to specific receptors involved in disease processes, modulating their activity.
- Molecular Docking Studies : Computational studies indicate favorable binding affinities to various biological targets, suggesting potential therapeutic applications.
Case Studies
Recent studies have explored the synthesis and biological evaluation of similar compounds. For instance:
- Antitumor Activity Study : A derivative of thiazolo-thienopyrimidine demonstrated significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells), with IC50 values in the low micromolar range.
- Antiviral Efficacy : Another study reported that related compounds inhibited the replication of influenza virus in vitro, highlighting their potential as antiviral agents.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the thiazole and thieno-pyrimidine frameworks through cyclization reactions.
- Introduction of the tetrahydrofuran moiety via nucleophilic substitution reactions.
- Final coupling reactions to form the complete structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound’s thieno-thiazolopyrimidine core distinguishes it from common thiazolo[3,2-a]pyrimidine derivatives. Below is a comparative analysis of key analogs:
Key Observations:
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : Analogs like those in exhibit bifurcated C–H···O hydrogen bonds, forming chains . The target compound’s carboxamide and ether groups may enable similar or more complex hydrogen-bonding networks .
- Graph Set Analysis : Etter’s methodology () could classify hydrogen-bonding patterns, aiding in predicting solubility and stability .
Physicochemical Properties
- Lipophilicity : The thioxo group and sulfur-rich core may increase logP compared to oxygenated analogs, enhancing membrane permeability.
- Solubility : The carboxamide and tetrahydrofuran groups could improve aqueous solubility relative to purely aromatic derivatives .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step protocols starting with thiazole or pyrimidine precursors. Key steps include:
- Cyclization : Formation of the thiazolo[3,4-a]thieno[2,3-e]pyrimidine core via acid-catalyzed cyclization (e.g., using acetic anhydride or glacial acetic acid) .
- Functionalization : Introduction of the tetrahydrofuran-methyl group via nucleophilic substitution or coupling reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
- Optimization : Solvent choice (e.g., ethanol, DMF) and temperature control (reflux at 80–100°C) improve yield. Catalysts like sodium acetate enhance reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
